Metkephamid
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Overview
Description
Metkephamid, also known as metkefamide, is a synthetic opioid pentapeptide and a derivative of methionine enkephalin. It has the amino acid sequence tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide. This compound is known for its potent agonist activity on delta- and mu-opioid receptors, as well as its high affinity for the kappa-3 opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metkephamid is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Chemical Reactions Analysis
Types of Reactions
Metkephamid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Substitution reactions can occur at the amino acid residues, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to reverse oxidation.
Substitution: Various reagents, including alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include methionine sulfoxide (from oxidation) and modified peptides with substituted amino acid residues .
Scientific Research Applications
Metkephamid has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with reduced side effects compared to conventional opioids.
Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Mechanism of Action
Metkephamid exerts its effects by binding to and activating delta- and mu-opioid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release and the modulation of pain signals. This compound’s high affinity for the kappa-3 opioid receptor also contributes to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Methionine Enkephalin: The parent peptide of metkephamid, known for its short half-life and rapid degradation.
Leucine Enkephalin: Another enkephalin peptide with similar opioid receptor activity.
Dynorphin: A peptide with high affinity for kappa-opioid receptors and distinct analgesic properties.
Uniqueness of this compound
This compound is unique due to its enhanced stability against proteolytic degradation and its ability to penetrate the blood-brain barrier. These properties make it a promising candidate for therapeutic applications with prolonged effects and reduced side effects compared to other opioid peptides .
Properties
CAS No. |
66960-34-7 |
---|---|
Molecular Formula |
C29H40N6O6S |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C29H40N6O6S/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)/t18-,22+,23+,24+/m1/s1 |
InChI Key |
FWDIKROEWJOQIQ-JMBSJVKXSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YAGFM |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Ala-2-N-Me-Met-enkephalinamide enkephalinamide-Met, Ala(2)-N(2)-Me- enkephalinamide-Met, alanyl(2)-N(2)-methyl- LY 127623 LY-127623 Met-enkephalinamide, Ala(2)-N(2)-Me- methionine-enkephalinamide, Ala(2)-N(2)-Me- metkephamid metkephamid monoacetate, (L-Tyr-D-Ala-Gly-L-Phe)-(L-Met)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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